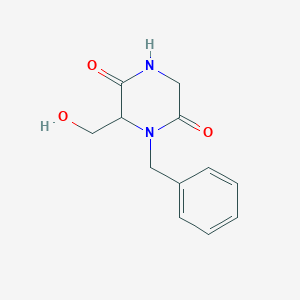![molecular formula C18H17NO2 B1468254 (3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one CAS No. 1353553-33-9](/img/structure/B1468254.png)
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Vue d'ensemble
Description
(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one, commonly referred to as (3R)-DTPO, is a novel heterocyclic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The structure of (3R)-DTPO consists of a six-membered ring with two nitrogen atoms, two oxygen atoms, and two phenyl rings. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, (3R)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.
Applications De Recherche Scientifique
((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These properties make (this compound)-DTPO an attractive target for further research and development. In addition, (this compound)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.
Mécanisme D'action
The mechanism of action of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO is not fully understood at this time. However, some studies have suggested that the compound may act as an antioxidant by scavenging free radicals. Additionally, (this compound)-DTPO may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory molecules such as cytokines and chemokines. Finally, (this compound)-DTPO may act as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-DTPO are not yet fully understood. However, some studies have suggested that the compound may have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, (this compound)-DTPO has been found to be non-toxic, making it an attractive candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the exact mechanism of action of (this compound)-DTPO is not yet fully understood and further research is needed to elucidate its effects.
Orientations Futures
Given the potential applications of ((3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one)-DTPO in the fields of organic synthesis, medicinal chemistry, and biochemistry, there are numerous potential future directions for research. These include further studies to elucidate the exact mechanism of action of (this compound)-DTPO, as well as the development of novel synthetic pathways for the synthesis of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of (this compound)-DTPO, such as its anti-inflammatory, anti-cancer, and antioxidant properties. Finally, studies are needed to investigate the potential toxicity of (this compound)-DTPO and its potential interactions with other compounds.
Propriétés
IUPAC Name |
(3R)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQMLBIEOBOMDP-ATNAJCNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)


![(7r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl benzoate](/img/structure/B1468194.png)